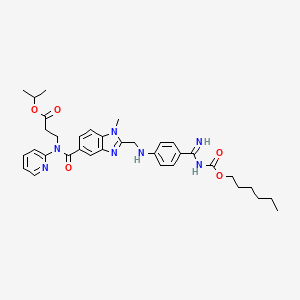

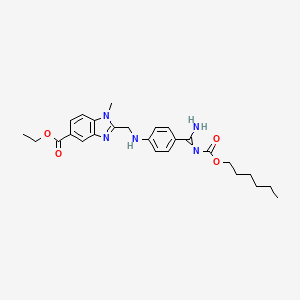

Fimasartan Impurity 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

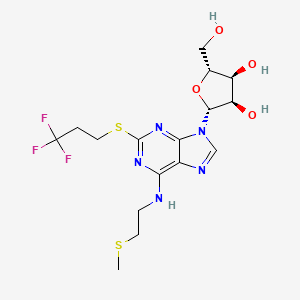

Fimasartan Impurity 2 is characterized as 2- (1- ((2’- (1H-tetrazol-5-yl)- [1,1’-biphenyl]-4-yl)methyl)- 2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide . It is an impurity of Fimasartan, a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .

Synthesis Analysis

The impurity was separated by preparative HPLC . In a patent, a method for preparing Fimasartan involves adding ethanol, FMST-2, and potassium hydroxide to a flask, warming up to reflux, reacting for 12 hours, and then cooling to room temperature for 12 hours. The mixture is then filtered and dried to obtain Fimasartan .Molecular Structure Analysis

The molecular structure of Fimasartan Impurity 2 is derived from spectral data analysis (1H NMR, 13C NMR, DEPT, MS/MS, and IR) .科学的研究の応用

Pharmacology

Fimasartan Impurity 2: plays a crucial role in the development of antihypertensive drugs. As an impurity of Fimasartan, it is essential to understand its pharmacodynamics and pharmacokinetics to ensure the safety and efficacy of the parent drug .

Analytical Chemistry

In analytical chemistry, Fimasartan Impurity 2 is used as a reference standard to develop and validate analytical methods such as HPLC. This ensures the accurate measurement of Fimasartan in pharmaceutical formulations, which is vital for quality control and regulatory compliance .

Biochemistry

Fimasartan Impurity 2: has applications in biochemistry, particularly in the study of drug-receptor interactions. Understanding how this impurity interacts with biological systems can provide insights into the metabolic pathways and potential side effects of Fimasartan .

Environmental Science

The study of Fimasartan Impurity 2 in environmental science focuses on its stability and degradation products. This research is crucial for assessing the environmental impact of pharmaceutical waste and developing strategies for safe disposal .

Material Science

In material science, Fimasartan Impurity 2 can be examined for its physicochemical properties. This knowledge is important for designing and developing new drug delivery systems that can enhance the stability and bioavailability of Fimasartan .

Toxicology

Lastly, Fimasartan Impurity 2 is studied in toxicology to determine its safety profile. Toxicological assessments are critical for identifying any potential risks associated with the impurity and ensuring patient safety during the use of Fimasartan-based medications .

作用機序

Target of Action

Fimasartan Impurity 2, like Fimasartan, is an angiotensin II receptor antagonist . It primarily targets the angiotensin receptor 1 (AR1) . AR1 is a receptor for angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Fimasartan Impurity 2 acts as a selective antagonist at the AR1 receptor . It binds to AR1 and inhibits the action of angiotensin II . This prevents angiotensin II from causing vasoconstriction and the release of aldosterone . The inhibition of these actions results in a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Fimasartan Impurity 2 is the renin-angiotensin system (RAS) . By blocking the AR1 receptor, Fimasartan Impurity 2 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and has downstream effects on the cardiovascular system .

Pharmacokinetics

Fimasartan Impurity 2, similar to Fimasartan, is rapidly absorbed and reaches a maximum plasma concentration in approximately 0.5-1.3 hours . The elimination half-life is around 5.8 ± 1.6 hours . Fimasartan is primarily eliminated through fecal and biliary excretion, with less than 3% excreted in the urine . It is primarily metabolized by the cytochrome P450 isoform 3A .

Result of Action

The primary result of Fimasartan Impurity 2’s action is a reduction in blood pressure . By

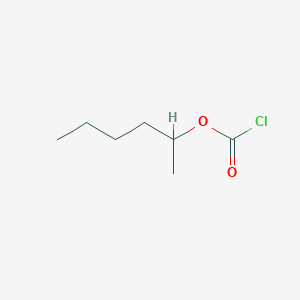

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fimasartan Impurity 2 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethoxybenzoic acid", "4-nitrobenzyl chloride", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "2,3-dimethoxybenzoic acid is reacted with thionyl chloride to form 2,3-dimethoxybenzoyl chloride." }, { "Step 2": "4-nitrobenzyl chloride is reacted with sodium hydroxide in methanol to form 4-nitrobenzyl alcohol." }, { "Step 3": "4-nitrobenzyl alcohol is reacted with 2,3-dimethoxybenzoyl chloride in the presence of tetrahydrofuran to form the intermediate product." }, { "Step 4": "The intermediate product is treated with diethyl ether and hydrochloric acid to form the final product, Fimasartan Impurity 2." }, { "Step 5": "The product is then filtered and washed with water and sodium chloride to obtain the pure compound." } ] } | |

CAS番号 |

1361024-52-3 |

分子式 |

C46H45N7OS |

分子量 |

743.98 |

外観 |

White to pale yellow powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。